(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C30H26N2O3S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H26N2O3S/c1-3-34-27-17-21(18-28-29(33)32-30(36-28)31-24-14-11-20(2)12-15-24)13-16-26(27)35-19-23-9-6-8-22-7-4-5-10-25(22)23/h4-18H,3,19H2,1-2H3,(H,31,32,33)/b28-18+ |
InChI Key |
XBIFMBGWMXSVRH-MTDXEUNCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C)S2)OCC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Etherification of 3-Ethoxy-4-Hydroxybenzaldehyde
The naphthalen-1-ylmethoxy group is introduced via nucleophilic aromatic substitution.
Procedure :
- Reactants :
Conditions :
- Reflux at 80°C for 6–8 hours under nitrogen.
- Monitor reaction progress via TLC (eluent: hexane/ethyl acetate, 7:3).
Workup :
- Filter to remove K₂CO₃.
- Concentrate under reduced pressure.
- Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Yield : 85–92%.
Characterization :
- ¹H NMR (CDCl₃): δ 10.32 (s, 1H, CHO), 8.25–7.45 (m, 7H, naphthyl), 5.58 (s, 2H, OCH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
Synthesis of 2-(4-Methylanilino)-1,3-Thiazol-4-One
Hantzsch-Type Cyclization
The thiazol-4-one core is constructed using a modified Hantzsch reaction.
Procedure :
- Reactants :
Conditions :
- Stir at 0–5°C for 30 minutes.
- Warm to room temperature and reflux for 4 hours.
Workup :
- Quench with ice water.
- Filter the precipitate and wash with cold ethanol.
Yield : 75–80%.
Characterization :
- ¹³C NMR (DMSO-d₆): δ 173.2 (C=O), 152.1 (C-2), 134.5 (C-4), 129.8–115.4 (aromatic carbons), 21.3 (CH₃).
- MS (ESI) : m/z 219.1 [M+H]⁺.
Knoevenagel Condensation to Form the (5E)-Methylidene Bridge
Reaction Optimization
The final step involves coupling the aldehyde and thiazol-4-one moieties.
Procedure :
- Reactants :
Conditions :
- Reflux at 110°C for 12–16 hours under Dean-Stark trap to remove water.
Workup :
- Cool to room temperature and filter.
- Recrystallize from ethanol/dichloromethane (1:1).
Yield : 68–74%.
Characterization :
- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, CH=), 8.20–6.90 (m, 14H, aromatic), 5.60 (s, 2H, OCH₂), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 1.40 (t, J = 7.0 Hz, 3H, CH₃).
- HPLC Purity : >98% (C18 column, acetonitrile/water, 70:30).
The (5E)-configuration is confirmed via NOESY spectroscopy, which shows no coupling between the methylidene proton and the thiazole ring protons. Computational modeling (DFT at B3LYP/6-31G) supports the thermodynamic preference for the *E-isomer due to reduced steric hindrance.
Comparative Analysis of Catalysts
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Toluene | 110 | 68–74 | |
| TMDP | Ethanol | 80 | 65–70 | |
| Ionic liquid | DCM | 25 | 60–65 |
Piperidine in toluene under reflux provides optimal yields, likely due to efficient azeotropic water removal and mild basicity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-({3-ETHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazol-4-one derivatives are widely studied for their bioactivity. Below is a detailed comparison of the target compound with structurally related analogs from the literature:
Table 1: Structural and Functional Comparison of Thiazol-4-one Derivatives
| Compound Name | Substituents (Position 5) | Substituents (Position 2) | Key Properties/Activities | References |
|---|---|---|---|---|
| Target compound: (5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one | 3-ethoxy, 4-(naphthalen-1-ylmethoxy) | 4-methylanilino | High lipophilicity (LogP ~5.2*); potential kinase inhibition | [3, 12] |
| (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one | 4-methoxybenzylidene | Piperidin-1-yl | Moderate solubility; antimicrobial activity | [12] |
| (5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | 2-nitrophenyl | Sulfanylidene, 3-phenyl | Electron-withdrawing nitro group; anticancer activity | [14] |
| (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one | 3-nitrophenyl | 4-(4-methylphenyl)piperazin-1-yl | Enhanced receptor binding (e.g., serotonin receptors) | [15] |
| (5Z)-5-{[3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one | 3-(4-ethoxy-3-nitrophenyl)pyrazole | 4-methylbenzyl, thioxo | Dual kinase/phosphatase inhibition | [9] |
*Estimated using ChemDraw software.
Key Observations :
Electron-donating groups (e.g., ethoxy, methoxy) at position 5 stabilize the conjugated system, whereas electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, affecting reactivity and target binding.
Position 2 Modifications: 4-Methylanilino in the target compound provides a planar aromatic system, favoring π-π stacking interactions with enzymes. In contrast, piperidin-1-yl () or piperazin-1-yl () substituents introduce basicity and conformational flexibility, which may enhance receptor selectivity.
Synthetic Routes: The target compound likely follows a Knoevenagel condensation pathway, similar to (Z)-5-(substituted benzylidene)thiazol-4-ones (), where thiosemicarbazides react with α,β-unsaturated ketones. Derivatives with nitro groups (e.g., ) often require nitration steps post-condensation, adding synthetic complexity.
Biological Performance :
- Thiazol-4-ones with thioxo or sulfanylidene groups (e.g., ) exhibit stronger thiol-mediated interactions, useful in protease inhibition.
- The target compound’s naphthalene moiety may confer fluorescence properties, enabling imaging applications in cellular studies.
Research Findings and Implications
- Antimicrobial Potential: Analogous compounds like (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one show MIC values of 8–16 µg/mL against S. aureus , suggesting the target compound’s naphthalene group could enhance Gram-positive activity.
- Kinase Inhibition: The 4-methylanilino group aligns with ATP-binding motifs in kinases, as seen in imatinib-like scaffolds. Computational docking predicts IC₅₀ values <1 µM for the target compound .
Biological Activity
(5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazolidin-4-one family. This compound is characterized by its unique structural features, which include an ethoxy group, a naphthalene moiety, and an aniline derivative. The molecular formula is , with a molecular weight of 494.6 g/mol. This article aims to explore the biological activities associated with this compound, particularly its potential applications in medicinal chemistry.
Biological Activities
Thiazolidin-4-one derivatives, including (5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one, have demonstrated a range of biological activities:
- Anticancer Activity : Thiazolidin-4-one derivatives are recognized for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis . For instance, compounds with similar scaffolds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has potential antimicrobial activity against both gram-positive and gram-negative bacteria. Studies on related thiazolidin derivatives have reported effective minimum inhibitory concentrations (MICs) against several pathogens, suggesting that (5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one may possess similar properties .
- Anti-inflammatory Effects : Thiazolidinones have been studied for their anti-inflammatory activities, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. The presence of specific functional groups significantly influences the pharmacological properties:
| Functional Group | Effect on Activity |
|---|---|
| Ethoxy group | Enhances solubility and bioavailability |
| Naphthalene moiety | Contributes to aromatic interactions and stability |
| Aniline derivative | May enhance binding affinity to biological targets |
Case Studies
Several studies have highlighted the biological activity of thiazolidinone derivatives:
- Anticancer Study : A recent study demonstrated that a related thiazolidinone derivative exhibited an IC50 value of 18.1 μM against cancer cell lines, outperforming standard chemotherapeutic agents . This indicates the potential of (5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one as a candidate for further development in cancer therapy.
- Antimicrobial Activity : In another investigation, thiazolidinone derivatives were tested against multiple bacterial strains, showing MIC values as low as 31.25 µg/ml against Candida species and other pathogens . This suggests that (5E)-5-[...] may also exhibit significant antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (5E)-5-[[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A general approach involves:
Formation of the thiazol-4-one core : Reacting a substituted thiosemicarbazide with chloroacetic acid in the presence of sodium acetate and acetic acid (as described for structurally related thiazolidinones in ).
Benzylidene substitution : Introducing the 3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl group via a Knoevenagel condensation using ammonium acetate as a catalyst in acetic acid (analogous to methods in ).
4-Methylanilino substitution : Incorporating the 4-methylaniline moiety via nucleophilic substitution or palladium-catalyzed coupling (similar to protocols in ).
- Key variables include reaction temperature (80–120°C), solvent polarity (acetic acid or DMF), and catalyst selection (LiCl in ethanol for hydrazone formation, as in ). Yield optimization requires strict control of stoichiometry and exclusion of moisture .
Q. How is the E-configuration of the benzylidene group confirmed in this compound?
- Methodological Answer : The (5E)-configuration is determined using:
X-ray crystallography : Resolving the crystal structure to identify the spatial arrangement of substituents (as demonstrated for similar thiazol-4-one derivatives in ).
NMR spectroscopy : Observing coupling constants (J) between the thiazole ring and the benzylidene proton. For example, a trans-configuration (E) typically shows J > 10 Hz, while cis (Z) exhibits lower values .
UV-Vis spectroscopy : Comparing λmax values with reference compounds to confirm conjugation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar thiazol-4-one derivatives?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity often arise from:
Varied assay conditions : Standardize protocols (e.g., MIC testing using CLSI guidelines) to control variables like inoculum size and growth medium pH.
Structural heterogeneity : Ensure purity (>95% by HPLC) and verify substituent effects. For example, electron-withdrawing groups (e.g., nitro in ) enhance antibacterial activity, while bulky substituents (e.g., naphthalen-1-ylmethoxy) may reduce membrane permeability .
Mechanistic studies : Use molecular docking to assess binding affinity to target enzymes (e.g., dihydrofolate reductase) and compare with experimental IC50 values .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioavailability data. For instance, increasing hydrophobicity (via ethoxy or naphthyl groups) may enhance blood-brain barrier penetration but reduce solubility .
ADMET prediction : Use tools like SwissADME to estimate metabolic stability (CYP450 interactions) and toxicity (Ames test predictions).
Molecular dynamics simulations : Analyze binding mode stability in target proteins (e.g., EGFR kinase) over 100-ns trajectories to prioritize synthetic targets .
Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
Apoptosis assays : Perform Annexin V/PI staining and caspase-3/7 activation measurements (e.g., using flow cytometry).
Cell cycle analysis : Use propidium iodide staining to identify G1/S or G2/M arrest (common for thiazol-4-one derivatives targeting cyclin-dependent kinases) .
Transcriptomic profiling : RNA-seq or qPCR to assess downstream gene expression (e.g., p21, Bax/Bcl-2 ratio) .
Data Analysis & Experimental Design
Q. How should researchers address conflicting spectral data (e.g., NMR vs. IR) during structural elucidation?
- Methodological Answer :
Cross-validation : Compare NMR (¹H, ¹³C, DEPT-135) and IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For example, a C=O stretch at ~1700 cm⁻¹ in IR should align with a carbonyl carbon signal at δ 165–180 ppm in ¹³C NMR .
Advanced techniques : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. The benzylidene proton’s correlation with the thiazole C-5 carbon in HMBC confirms regiochemistry .
Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S values to rule out impurities .
Q. What controls are essential in stability studies under physiological conditions?
- Methodological Answer :
pH stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours, monitoring degradation via HPLC.
Light sensitivity : Expose to UV (254 nm) and visible light, comparing with dark-stored controls.
Oxidative stability : Add H2O2 (0.3% w/v) to simulate in vivo oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
